molecular formula C13H8F4O2 B6374960 2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol CAS No. 1261797-30-1

2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol

Cat. No.: B6374960
CAS No.: 1261797-30-1
M. Wt: 272.19 g/mol
InChI Key: QWOYYCGWGQPVTI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol is an organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol typically involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with 2-fluorophenol under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethoxy groups enhance the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)phenol
  • 4-(Trifluoromethoxy)phenylboronic acid
  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid

Uniqueness

2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol is unique due to the presence of both fluorine and trifluoromethoxy groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-4-[4-(trifluoromethoxy)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O2/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOYYCGWGQPVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684518
Record name 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261797-30-1
Record name 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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